Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate
Overview
Description
Benzyl [(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate is a useful research compound. Its molecular formula is C22H17NO4 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound benzyl [(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate is 359.11575802 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemiluminescence and Electron-Exchange Luminescence
The thermolysis of peroxy esters, which are chemically related to benzyl [(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate, has been studied for understanding chemiluminescence and electron-exchange luminescence mechanisms. These studies shed light on the formation of electronically excited states through chemical reactions, contributing to advancements in materials science and analytical chemistry applications (Dixon & Schuster, 1981).
Electroluminescent Materials
Research into benzo[a]aceanthrylene-cored compounds, similar in complexity to benzyl [(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate, has led to the development of red-emitting electroluminescent materials. These materials, characterized by high thermal stability and glass-transition temperatures, are pivotal for the production of high-performance organic light-emitting devices (OLEDs) (Huang et al., 2003).
Nitric Oxide-Releasing Compounds
In pharmacological research, derivatives of diclofenac incorporating benzofuroxan moieties, similar in structural innovation to benzyl [(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate, have been synthesized. These compounds retain anti-inflammatory properties and have shown improved gastric tolerability by potentially releasing nitric oxide, indicating a novel approach in drug design to mitigate side effects (Carvalho et al., 2010).
Anti-Inflammatory Applications
A series of 1,2-benzisoxazoles, akin to the core structure of benzyl [(3-phenyl-1,2-benzisoxazol-6-yl)oxy]acetate, have been synthesized and evaluated for their anti-inflammatory properties. These compounds, particularly those substituted with acetic and propionic acid residues, have demonstrated activity in in-vivo models, contributing to the development of new anti-inflammatory agents (Saunders & Williamson, 1979).
Properties
IUPAC Name |
benzyl 2-[(3-phenyl-1,2-benzoxazol-6-yl)oxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c24-21(26-14-16-7-3-1-4-8-16)15-25-18-11-12-19-20(13-18)27-23-22(19)17-9-5-2-6-10-17/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHLGHUMNDXGQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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